molecular formula C20H19FN2O2 B2706004 N-[Cyano-(2-fluorophenyl)methyl]-3-cyclopropyl-3-hydroxy-3-phenylpropanamide CAS No. 1465355-09-2

N-[Cyano-(2-fluorophenyl)methyl]-3-cyclopropyl-3-hydroxy-3-phenylpropanamide

Cat. No.: B2706004
CAS No.: 1465355-09-2
M. Wt: 338.382
InChI Key: CPANQALHQYNYCW-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For instance, the cyano group might undergo reactions such as hydrolysis or reduction. The amide group could participate in reactions like amide hydrolysis or the formation of imines. The exact reactions would depend on the reaction conditions and the presence of other reagents .

Scientific Research Applications

Quantum Mechanical and Molecular Docking Studies

A study characterized a compound similar to the one , N-[4-cyano-3-(trifluoromethyl) phenyl]-3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methylpropanamide, using various spectroscopic techniques and quantum mechanical methods. The research aimed at understanding the electronic properties and molecular interactions, particularly focusing on its potential biological activity through molecular docking with prostate cancer protein. The study provides insights into the intramolecular electronic interactions, stabilization energy, and its relevance to biological activities (Chandralekha et al., 2019).

Antipathogenic Activity of Thiourea Derivatives

Research on thiourea derivatives, including those with substituents similar to the compound , showed significant antipathogenic activity against bacteria known for biofilm formation. The study highlights the potential of these compounds for developing novel antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).

Spectroscopic Properties and Biological Activity

Another study synthesized and characterized acylthioureas related to the compound, testing their interaction with bacterial cells. This research underscores the potential of these derivatives as antimicrobial agents, offering a basis for further exploration in the development of treatments against biofilm-associated infections (Limban, Marutescu, & Chifiriuc, 2011).

Synthesis and Structural Analysis

The synthesis and structural analysis of derivatives related to N-[Cyano-(2-fluorophenyl)methyl]-3-cyclopropyl-3-hydroxy-3-phenylpropanamide have provided valuable insights into their chemical behavior and potential applications. Studies involving the rearrangement of similar compounds and their binding interactions offer a foundation for understanding their properties and exploring their applications in scientific research (Yokoyama, Hatanaka, & Sakamoto, 1985).

Fluoride Anion Sensing

A particular study on N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives, which shares a functional group with the compound of interest, demonstrated the ability for colorimetric sensing of fluoride anions. This application signifies the compound's potential in developing sensors and diagnostic tools (Younes et al., 2020).

Future Directions

The study and development of new organic compounds is a vast field with many potential applications, from medicine to materials science. This particular compound, with its combination of functional groups, could have interesting properties that make it worth studying further .

Mechanism of Action

Properties

IUPAC Name

N-[cyano-(2-fluorophenyl)methyl]-3-cyclopropyl-3-hydroxy-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O2/c21-17-9-5-4-8-16(17)18(13-22)23-19(24)12-20(25,15-10-11-15)14-6-2-1-3-7-14/h1-9,15,18,25H,10-12H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPANQALHQYNYCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CC(=O)NC(C#N)C2=CC=CC=C2F)(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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